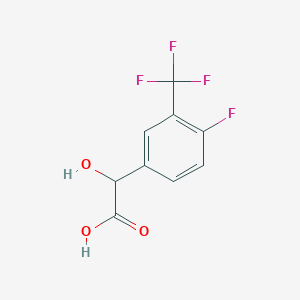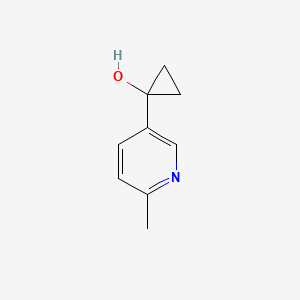
3-(1-Naphthyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Naphthyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a naphthyl group at the third position. Piperidines are known for their significant roles in medicinal chemistry, serving as core structures in various pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(1-Naphthyl)piperidine involves the condensation of β-naphthol with piperidine under reflux conditions. Another approach is the reaction of β-bromonaphthalene with piperidine in the presence of a base such as sodium amide .
Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions: 3-(1-Naphthyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyl-substituted piperidones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Sodium amide or other strong bases are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidones, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(1-Naphthyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It serves as a building block in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-(1-Naphthyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances its binding affinity to these targets, leading to various physiological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
相似化合物的比较
Piperidine: A simpler analog without the naphthyl group.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Quinoline: A bicyclic compound with a nitrogen atom in one of the rings.
Uniqueness: 3-(1-Naphthyl)piperidine is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore in drug design, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
3-naphthalen-1-ylpiperidine |
InChI |
InChI=1S/C15H17N/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2 |
InChI 键 |
WFIGZOLXTMXGGX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)



![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)



![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)





